molecular formula C11H12N2 B8535142 3,3-Dimethylindoline-6-carbonitrile

3,3-Dimethylindoline-6-carbonitrile

Cat. No.: B8535142
M. Wt: 172.23 g/mol
InChI Key: LNSNQONZOCPTLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dimethylindoline-6-carbonitrile is a versatile indoline-based chemical building block designed for research and development applications. Its molecular structure, featuring a nitrile group at the 6-position and two methyl groups at the 3-position, makes it a valuable intermediate in organic synthesis and medicinal chemistry. Researchers utilize this scaffold in the discovery and optimization of novel bioactive compounds. Indoline derivatives have been identified as key pharmacophores in the development of multitarget drugs, such as dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors, which show promise as anti-inflammatory agents . The core indoline structure is also fundamental in the synthesis of photochromic compounds like spiropyrans, which are used in the development of smart, light-sensitive polymeric systems for applications in optical data storage, optical switches, and photodynamic antimicrobial therapy . This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

3,3-dimethyl-1,2-dihydroindole-6-carbonitrile

InChI

InChI=1S/C11H12N2/c1-11(2)7-13-10-5-8(6-12)3-4-9(10)11/h3-5,13H,7H2,1-2H3

InChI Key

LNSNQONZOCPTLO-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=C1C=CC(=C2)C#N)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and spectroscopic properties of 3,3-Dimethylindoline-6-carbonitrile and analogous compounds:

Compound Name Structure Melting Point (°C) Key Spectral Data (NMR/IR) Notable Features
This compound Indoline with 3,3-dimethyl, 6-CN Not reported Inferred δ 1.3–1.5 (CH₃), δ 2.8–3.1 (CH₂N) High steric hindrance; potential for sp³ hybridization
7-Amino-1,3-dimethylpyrano[2,3-d]pyrimidine-6-carbonitrile (3a) Pyrano-pyrimidine core 219–222 ¹H NMR : δ 3.08 (s, CH₃), 4.32 (s, CH); IR : 2182 cm⁻¹ (C≡N) High yield (95%); aromatic substitution
5-Amino-2,3-dihydroimidazo[2,1-a]isoquinoline-6-carbonitrile (3g) Imidazo-isoquinoline 274–276 ¹H NMR : δ 4.00–4.24 (m, CH₂), 7.15–7.98 (Ar); ¹³C NMR : δ 115.61 (CN) Rigid fused-ring system; strong H-bonding via NH₂
1-(2-Chlorophenyl)-6-fluoro-2-methylindole-3-carbonitrile Indole with 3-CN, 2-CH₃ Not reported X-ray : Planar indole core; Cl/F meta-substituents Enhanced π-stacking due to halogen atoms
6-Methoxy-2-methyl-1-phenylindole-3-carbonitrile Indole with 3-CN, 6-OCH₃ Not reported ¹H NMR : δ 3.85 (s, OCH₃), 7.15–7.40 (Ar) Electron-donating OCH₃ alters reactivity
3-Methylimidazo[1,2-A]pyridine-6-carbonitrile Imidazo-pyridine Not reported Molecular Formula : C₉H₇N₃ Smaller ring system; higher solubility

Key Observations :

Structural Impact on Melting Points :

  • Fused heterocycles (e.g., 3g ) exhibit higher melting points (274–276 °C) due to extended π-conjugation and intermolecular H-bonding.
  • Steric hindrance from 3,3-dimethyl groups in the indoline derivative may reduce crystallinity compared to planar indole analogs .

Spectroscopic Trends :

  • Nitrile IR Stretching : All compounds show a characteristic C≡N peak near 2180–2200 cm⁻¹ .
  • Methyl Group Signals : In 3,3-dimethylindoline, methyl protons are expected at δ 1.3–1.5 ppm (¹H NMR), distinct from aromatic methyl groups (e.g., δ 3.08 in 3a ).

Reactivity and Applications :

  • Indoline vs. Indole : The saturated indoline core in this compound offers sp³ hybridization at C3, enabling stereoselective reactions, whereas indole derivatives (e.g., 3g ) favor electrophilic substitution at C4.
  • Pharmaceutical Relevance : Halogenated analogs (e.g., ) are prioritized in drug discovery for enhanced bioavailability and target binding.

Q & A

Q. What are the best practices for validating the compound’s activity in 3D cell culture models?

  • Methodology : Use spheroids or organoids to mimic in vivo conditions. Dose-response studies (0.1–100 µM) with ATP-based viability assays (e.g., CellTiter-Glo). Confirm penetration via confocal microscopy with fluorescent analogs .

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